molecular formula C14H14F3N3O3S B461472 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid CAS No. 923553-63-3

2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid

Cat. No.: B461472
CAS No.: 923553-63-3
M. Wt: 361.34g/mol
InChI Key: GLDKYRZAGSZPIM-UHFFFAOYSA-N
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Description

2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid typically involves multiple steps, starting with the formation of the thieno[2,3-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the formamido group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}propanoic acid
  • 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}butanoic acid

Uniqueness

Compared to similar compounds, 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid stands out due to its specific functional groups and structural configuration. These unique features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c1-3-6-5(2)9(14(15,16)17)8-10(18)11(24-13(8)20-6)12(23)19-4-7(21)22/h3-4,18H2,1-2H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDKYRZAGSZPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NCC(=O)O)N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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